

# Application Note: Protocols for Detecting CUG Repeat Expansions

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## Compound of Interest

Compound Name: CUG

Cat. No.: B1663418

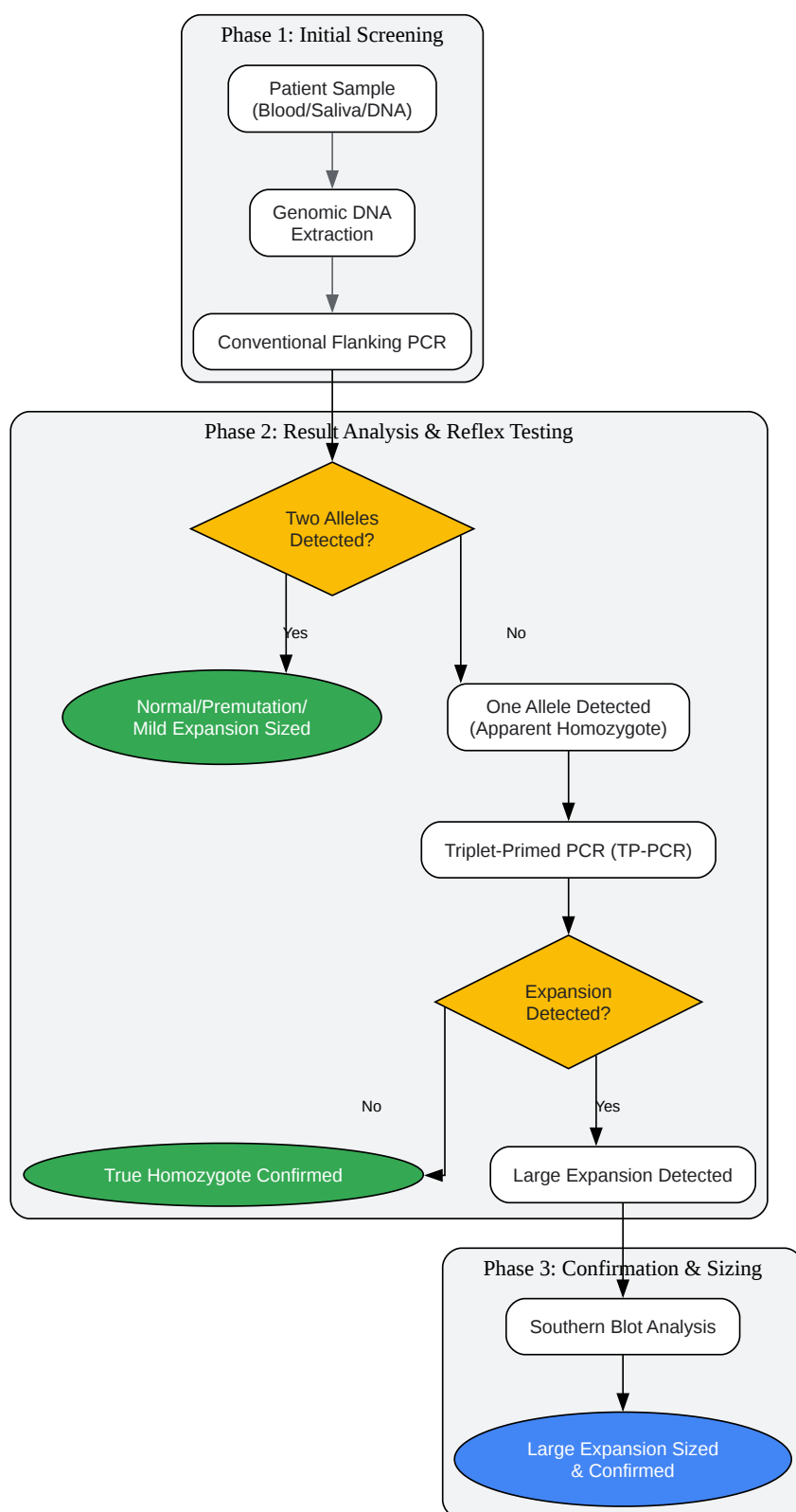
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## Introduction

Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the dystrophin myotonia protein kinase (DMPK) gene.[1][2] In unaffected individuals, the number of CTG repeats is typically between 5 and 34.[1] Alleles with 35-49 repeats are considered premutations and may expand in subsequent generations.[1] A full mutation, associated with clinical manifestations of DM1, consists of 50 or more CTG repeats.[2] The length of this repeat expansion generally correlates with the severity and age of onset of the disease.[3] Accurate and reliable detection of these expansions is crucial for clinical diagnosis, genetic counseling, and advancing drug development efforts. This document provides detailed protocols for the molecular diagnosis of DM1, focusing on Triplet-Primed Polymerase Chain Reaction (TP-PCR) and Southern blotting techniques.

## Diagnostic and Experimental Workflow

The diagnosis of DM1 involves a multi-step process that begins with sample collection and proceeds to molecular analysis. Conventional PCR is often used as an initial screening tool for alleles within the normal to mild expansion range. For samples that appear homozygous for a normal allele or where a large expansion is suspected, more advanced techniques are required. TP-PCR is a robust method for detecting the presence of large expansions that are often missed by conventional PCR.[4] Southern blotting serves as the gold standard for accurately sizing these large expansions.[5]



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Fig 1. Diagnostic workflow for **CUG** repeat expansions.

## Comparison of Detection Methods

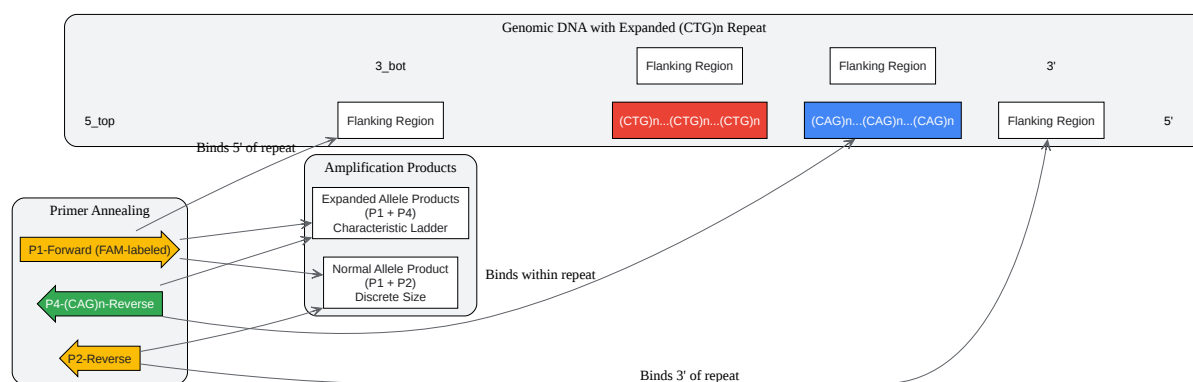
Several molecular techniques are available for the detection of **CUG** repeat expansions, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the analysis, such as the need for precise sizing versus high-throughput screening.

Feature	Conventional PCR	Triplet-Primed PCR (TP-PCR)	Southern Blot
Primary Use	Sizing normal and small expansions	Detecting presence of large expansions	Sizing large expansions
Detection Range	Up to ~150 CTG repeats[1]	Detects expansions >150 repeats	Detects full range of large expansions
Sizing Capability	Precise for small alleles	Qualitative (shows a ladder pattern)	Precise for large alleles
Sensitivity	Low for large expansions	High, more sensitive than Southern Blot[6]	Gold standard for large alleles
Throughput	High	High	Low
Labor Intensity	Low	Moderate	High
Turnaround Time	Fast	Fast	Slow (days)
Key Advantage	Simple, fast, and cost-effective	Reduces need for Southern Blotting[4]	Accurate sizing of very large repeats
Key Limitation	Fails to amplify large expansions[4][7]	Does not provide precise repeat number[6]	Time-consuming, technically demanding

## Experimental Protocols

### Protocol 1: Triplet-Primed PCR (TP-PCR) for DMPK Expansions

TP-PCR is designed to overcome the limitations of conventional PCR by detecting large expanded alleles.[4] The method uses a combination of a fluorescently labeled flanking primer, a reverse flanking primer, and a third primer that anneals to the CTG repeat itself, producing a characteristic ladder of products for expanded alleles.[8]



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Fig 2. Mechanism of Triplet-Primed PCR (TP-PCR).

### Materials and Reagents

- Genomic DNA (100 ng)
- Gene-specific forward primer (e.g., FAM-P1-Forward: 5'FAM-GGGGCTCGAAGGGTCCTTGT-3')[8]

- Gene-specific reverse primer (e.g., P2-Reverse: 5'-GTGCGTGGAGGATGGAACACG-3')[8]
- Repeat-specific primer (e.g., P4-(CAG)<sub>6</sub>-Reverse) which has a 3' end complementary to the repeat and a 5' tail with no homology to the human genome.[8]
- A third primer (P3) that is identical to the 5' tail of the P4 primer.[8]
- DNA Polymerase (high fidelity, suitable for GC-rich templates)
- dNTP mix
- PCR Buffer
- Nuclease-free water

#### Protocol

- Reaction Setup: Prepare a single-tube PCR master mix in a final volume of 25  $\mu$ L.[8] The primer mix ratio should be optimized, for example, a ratio of FAM-P1-Forward : P4-(CAG)<sub>6</sub>-Reverse : P3 : P2-Reverse = 1.5 : 1 : 1.5 : 1.5.[8]
- Add DNA: Add 100 ng of genomic DNA to the master mix.[8]
- Thermocycling: Perform PCR with the following example conditions. Optimization may be required.
  - Initial Denaturation: 95°C for 5 minutes.
  - 10 Cycles of:
    - 97°C for 35 seconds
    - 65°C for 35 seconds
    - 68°C for 4 minutes
  - 20 Cycles of:
    - 97°C for 35 seconds

- 65°C for 35 seconds
- 68°C for 4 minutes, with a 20-second auto-extension per cycle.
- Final Extension: 72°C for 10 minutes.
- Fragment Analysis: Analyze the FAM-labeled PCR products using capillary electrophoresis on a genetic analyzer.

#### Data Interpretation

- Normal/Small Alleles: A single, discrete peak will be generated by the P1 and P2 primers, allowing for precise sizing.
- Expanded Alleles: The combination of the P1 and P4 primers will generate a series of stutter peaks that form a characteristic ladder pattern, indicating the presence of a large expansion.  
[\[7\]](#)

## Protocol 2: Southern Blot for Large DMPK Expansions

Southern blotting is the definitive method for sizing large repeat expansions.[\[5\]](#) It involves digesting genomic DNA with a restriction enzyme that flanks the CTG repeat, separating the fragments by size using agarose gel electrophoresis, transferring them to a membrane, and visualizing the specific fragment with a labeled DNA probe.[\[9\]](#)[\[10\]](#)

#### Materials and Reagents

- Genomic DNA (5-10 µg)
- Restriction Enzyme (e.g., EcoRI or PstI) and corresponding buffer
- Agarose
- TBE or TAE buffer
- Denaturation Solution (e.g., 1.5M NaCl, 0.5M NaOH)[\[11\]](#)
- Neutralization Solution (e.g., 1M Tris pH 7.4, 1.5M NaCl)[\[11\]](#)

- Nylon or Nitrocellulose membrane
- 20x SSC transfer buffer
- Labeled DNA probe specific to the flanking region of the DMPK repeat
- Hybridization buffer
- Wash solutions (e.g., SSC, SDS)[[11](#)]
- Detection reagents (chemiluminescent or radioactive)

#### Protocol

- Restriction Digest: Digest 5-10 µg of high-quality genomic DNA with an appropriate restriction enzyme overnight to ensure complete digestion.[[10](#)][[11](#)]
- Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.7-0.8% agarose gel run in 1x TBE buffer.[[11](#)] Run the gel long enough to achieve good separation of large fragments.
- Gel Treatment:
  - Depurination (Optional for fragments >10 kb): Soak the gel in 0.2 M HCl for 10 minutes to facilitate the transfer of large DNA fragments.[[9](#)][[11](#)]
  - Denaturation: Rinse the gel with deionized water, then soak it in denaturation solution for 45 minutes with gentle agitation to separate the DNA strands.[[11](#)]
  - Neutralization: Rinse the gel and soak in neutralization solution for 30 minutes.[[11](#)]
- Capillary Transfer (Blotting): Set up a capillary transfer stack to move the DNA from the gel to a nylon membrane using 10x or 20x SSC buffer. Allow the transfer to proceed overnight (12-18 hours).[[9](#)][[10](#)]
- DNA Fixation: After transfer, rinse the membrane in 6x SSC. Fix the DNA to the membrane by baking at 80°C for 2 hours (nitrocellulose) or by UV cross-linking (nylon).[[11](#)]

- Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize overnight with the labeled probe at an optimized temperature (e.g., 65°C).
- Washes and Detection: Wash the membrane under stringent conditions (e.g., using low salt SSC solutions and SDS at high temperatures) to remove unbound probe.<sup>[11]</sup> Detect the probe signal using autoradiography or a chemiluminescent imager.

#### Data Interpretation

- The size of the detected band(s) corresponds to the size of the DNA fragment containing the CTG repeat.
- By subtracting the length of the flanking DNA regions from the total fragment size, the size of the CTG repeat expansion can be accurately calculated. Unaffected individuals will show a band in the normal range, while affected individuals will show a larger band corresponding to the expanded allele.

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